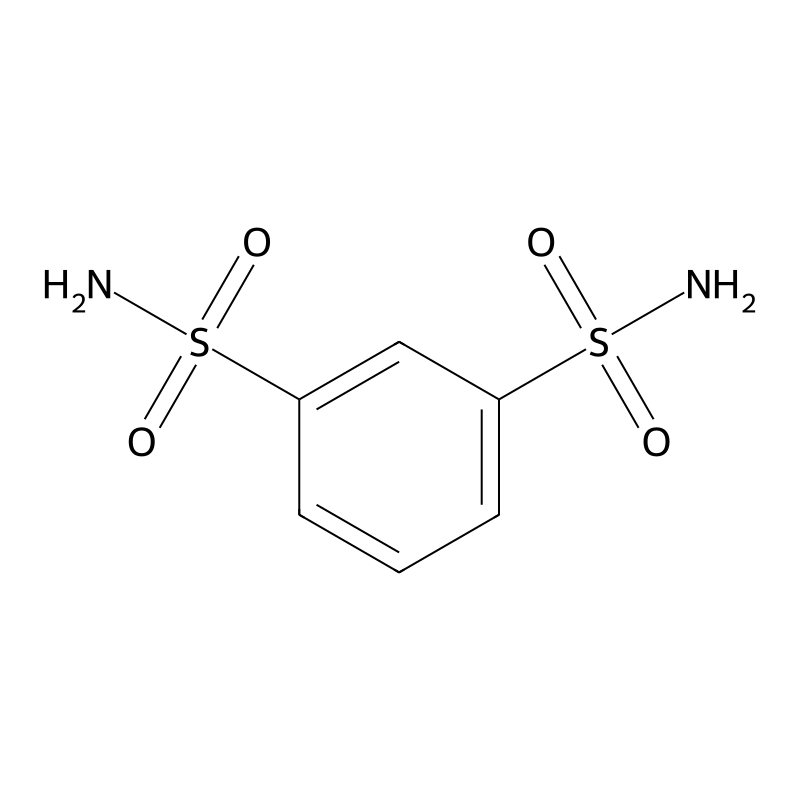

Benzene-1,3-disulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis and Structural Characterization of Benzene-1,3-disulfonamide-containing Heterocycles

Scientific Field: Organic Chemistry

Results or Outcomes: The flexibility of sulfonamide moieties in these rings was determined by X-ray crystal structural analysis The 3D-conformation of several novel benzene-1,3-disulfonamides-containing 11- to 13-membered heterocycles have been achieved

Catalyst for One-Pot Synthesis of Benzimidazoles and Benzodiazepines

Scientific Field: Organic Synthesis

Summary of Application: Poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′-tetrabromobenzene-1,3-disulfonamide are used as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines.

Conjugate Addition of Indole and Pyrrole

Summary of Application: Poly(N,N0-dibromo-N-ethyl-benzene-1,3-disul-fonamide) [PBBS] and N,N,N0,N0-tetrabromobenzene-1,3-disulfonamide[TBBDA] were used as efficient reagents for conjugate addition of indole and pyrrole with a,b-unsatu-rated ketones.

Synthesis of Benzimidazoles

Summary of Application: Poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′-tetrabromobenzene-1,3-disulfonamide are used as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles.

Double-Conjugate 1,4-Addition of Indoles

Summary of Application: Poly(N,N0-dibromo-N-ethyl-benzene-1,3-disul-fonamide) [PBBS] and N,N,N0,N0-tetrabromobenzene-1,3-disulfonamide[TBBDA] were used as efficient reagents for double-conjugate 1,4-addition of indoles to dibenzylidenacetones.

Synthesis of Benzimidazoles from o-Phenylenediamine

Benzene-1,3-disulfonamide is an organic compound characterized by the presence of two sulfonamide groups attached to a benzene ring at the 1 and 3 positions. Its chemical formula is , and it has a molecular weight of approximately 236.27 g/mol. The compound typically appears as a white to light-colored crystalline solid and is insoluble in water, making it relevant for various applications in organic chemistry and pharmaceuticals .

- Bromination: It can act as a reagent in benzylic bromination reactions, facilitating the introduction of bromine into alkyl benzenes .

- Formylation: The compound can be utilized in the formylation of primary and secondary amines and alcohols when used with ethyl formate as a catalyst .

- Methoxymethylation: It can also be involved in the methoxymethylation of alcohols in the presence of formaldehyde dimethyl acetal .

These reactions highlight its utility as a versatile reagent in organic synthesis.

Benzene-1,3-disulfonamide exhibits notable biological activities. It has been studied for its potential antibacterial properties, particularly against certain strains of bacteria. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, thereby showcasing its relevance in drug development . Additionally, its derivatives have been explored for anti-inflammatory effects.

Several methods exist for synthesizing benzene-1,3-disulfonamide:

- Direct Sulfonation: This involves the treatment of benzene with sulfuric acid and chlorosulfonic acid to introduce sulfonyl groups.

- Amidation: Benzene-1,3-disulfonyl chloride can be reacted with ammonia or amines under controlled conditions to yield benzene-1,3-disulfonamide.

- Polymerization Reactions: Some studies have reported the synthesis of polymeric forms of benzene-1,3-disulfonamide through radical polymerization techniques .

These methods allow for the production of both the compound itself and its derivatives.

Benzene-1,3-disulfonamide has various applications:

- Pharmaceuticals: It is used as an intermediate in the synthesis of antibacterial agents.

- Organic Synthesis: Its reactivity makes it valuable in producing other chemical compounds through various organic reactions.

- Research: It serves as a reagent in laboratory studies focusing on reaction mechanisms and synthetic methodologies .

Interaction studies involving benzene-1,3-disulfonamide have focused on its reactivity with other compounds. For instance:

- Reactivity with Amines: The compound has shown significant interactions with primary and secondary amines during formylation reactions.

- Complex Formation: Studies have indicated that it can form complexes with metal ions, which may enhance its catalytic properties .

These interactions are crucial for understanding its behavior in different chemical environments.

Benzene-1,3-disulfonamide shares structural similarities with several related compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzene-1,4-disulfonamide | Disulfonamide | Different sulfonamide positioning; potential distinct reactivity. |

| N,N-Dimethylbenzene-1,3-disulfonamide | Dimethyl derivative | Enhanced solubility and altered biological activity. |

| N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide | Tetrabrominated derivative | Increased reactivity due to bromine substituents; used for bromination reactions. |

| Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) | Polymeric form | Exhibits different physical properties; useful in polymer chemistry. |

Benzene-1,3-disulfonamide is unique due to its specific positioning of sulfonamide groups on the benzene ring, which influences its reactivity and biological activity compared to similar compounds.